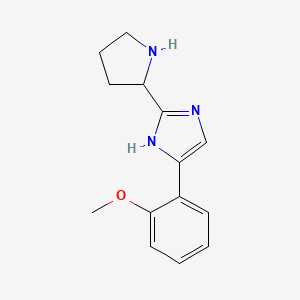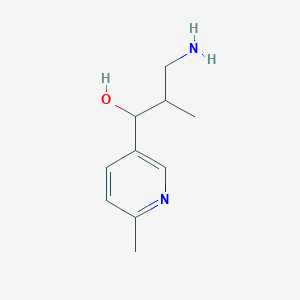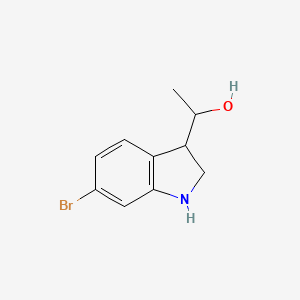
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol typically involves the bromination of an indole precursor followed by the introduction of the ethan-1-ol group. One common method involves the bromination of 2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The resulting 6-bromo-2,3-dihydro-1H-indole is then subjected to a reaction with an ethan-1-ol derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanal or 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanoic acid.
Reduction: Formation of 1-(2,3-dihydro-1H-indol-3-yl)ethan-1-ol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethan-1-ol group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-dihydro-1H-indol-3-yl)ethan-1-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-bromo-2,3-dihydro-1H-indole: Lacks the ethan-1-ol group, which may affect its solubility and interaction with biological targets.
1-(6-chloro-2,3-dihydro-1H-indol-3-yl)ethan-1-ol: Similar structure with a chlorine atom instead of bromine, which may lead to different chemical and biological properties.
Uniqueness
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol is unique due to the presence of both the bromine atom and the ethan-1-ol group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
1258640-73-1 |
|---|---|
Formule moléculaire |
C10H12BrNO |
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H12BrNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-4,6,9,12-13H,5H2,1H3 |
Clé InChI |
BERTXOJABVEMKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CNC2=C1C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


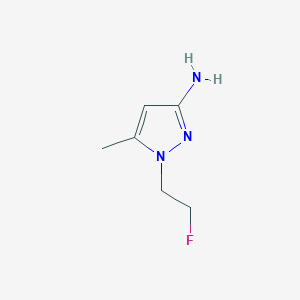

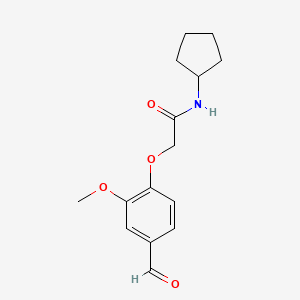

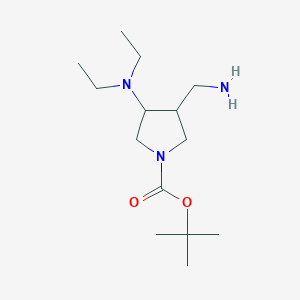

![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)

![4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13169746.png)
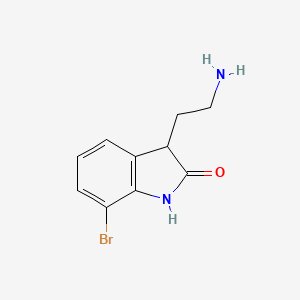
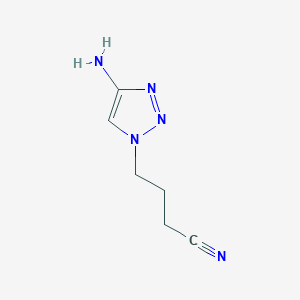
![2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13169754.png)
